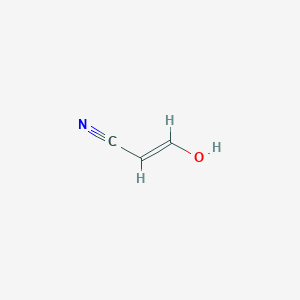
3-Hydroxyacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Hydroxyacrylonitrile is an organic compound characterized by the presence of a hydroxyl group and a nitrile group attached to an acrylonitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
(E)-3-Hydroxyacrylonitrile can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with formaldehyde in the presence of a base, such as sodium hydroxide, to yield (E)-3-Hydroxyacrylonitrile. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, (E)-3-Hydroxyacrylonitrile can be produced using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-3-Hydroxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-cyanoacrolein.
Reduction: The nitrile group can be reduced to an amine group, yielding 3-hydroxypropylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, and appropriate solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-Cyanoacrolein
Reduction: 3-Hydroxypropylamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(E)-3-Hydroxyacrylonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (E)-3-Hydroxyacrylonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions enable the compound to modify biological pathways and exert its effects.
相似化合物的比较
Similar Compounds
3-Hydroxypropionitrile: Lacks the double bond present in (E)-3-Hydroxyacrylonitrile.
Acrylonitrile: Does not have the hydroxyl group.
3-Cyanoacrolein: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(E)-3-Hydroxyacrylonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on an acrylonitrile backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C3H3NO |
|---|---|
分子量 |
69.06 g/mol |
IUPAC 名称 |
(E)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C3H3NO/c4-2-1-3-5/h1,3,5H/b3-1+ |
InChI 键 |
VLQQXSKNYWXJKT-HNQUOIGGSA-N |
手性 SMILES |
C(=C/O)\C#N |
规范 SMILES |
C(=CO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
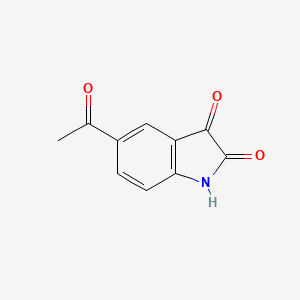
![7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)
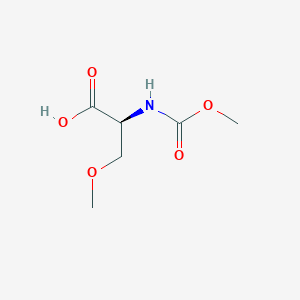
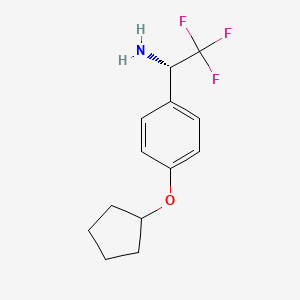
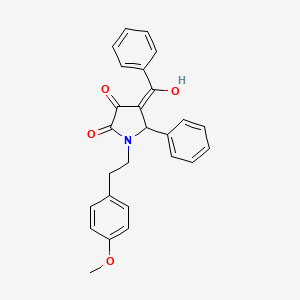
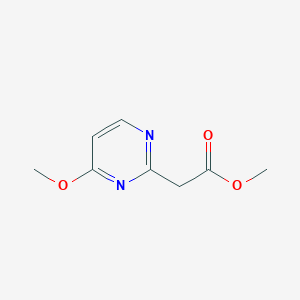
![Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13036214.png)
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13036217.png)
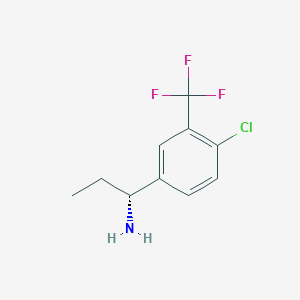
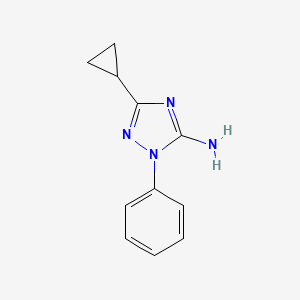
![2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B13036241.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13036249.png)
![(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate](/img/structure/B13036252.png)
